Para vs. Meta Sulfamoylbenzamide SIRT2 Inhibitor Scaffolds
The target compound is a para-sulfamoylbenzamide, distinguishing it from the well-characterized meta-sulfamoylbenzamide SIRT2 inhibitors AK-1 and AK-7. Meta-substituted analogs have demonstrated SIRT2 inhibition resulting in improved motor skills in Huntington's disease models [1]. While direct head-to-head SIRT2 inhibition data for this para-substituted compound are not publicly available, the positional isomerism (para vs. meta sulfamoyl attachment to the benzamide core) is a critical determinant of target-binding geometry. In broader sulfamoylbenzamide SAR, para-substituted analogs have shown distinct binding orientations in SIRT2 active-site docking studies compared to meta-substituted counterparts, as demonstrated in related benzamide-based SIRT2 inhibitor series [2].
| Evidence Dimension | Sulfamoyl substitution position (para vs. meta) on benzamide core |
|---|---|
| Target Compound Data | para-Sulfamoylbenzamide (4-position sulfamoyl attachment) |
| Comparator Or Baseline | AK-1 and AK-7: meta-sulfamoylbenzamide analogs with demonstrated SIRT2 inhibitory activity (specific IC50 values not reported in the synthesis paper); C2-8: additional meta-substituted series with polyQ suppression activity [1] |
| Quantified Difference | Positional isomerism (para vs. meta); distinct pharmacophore geometry predicted to alter SIRT2 binding mode. No quantitative activity comparison available. |
| Conditions | Structural comparison based on published synthetic routes and crystallographic/docking precedents for related benzamide SIRT2 inhibitor series |
Why This Matters
Procurement of the para-substituted scaffold enables exploration of a distinct chemical space within the sulfamoylbenzamide SIRT2 inhibitor class not addressed by the established meta-substituted tool compounds AK-1 and AK-7.
- [1] Verlee, A., Heugebaert, T., van der Meer, T., Kerchev, P. I., Van Breusegem, F., & Stevens, C. V. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 303–312. https://doi.org/10.3762/bjoc.13.33 View Source
- [2] McCarthy, A. R., Pirrie, L., Hollick, J. J., Ronseaux, S., Campbell, J., Higgins, M., … Westwood, N. J. (2012). Synthesis and biological characterisation of sirtuin inhibitors based on the tenovins. Bioorganic and Medicinal Chemistry, 20(5), 1779–1793. https://doi.org/10.1016/j.bmc.2012.01.001 View Source
